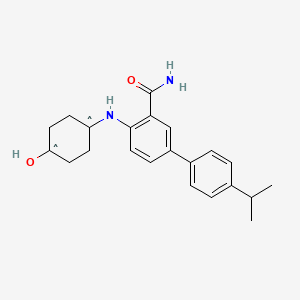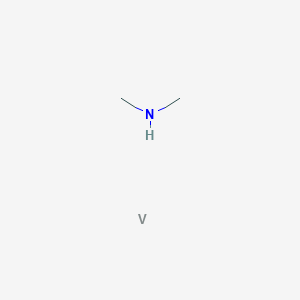
Methanamine, N-methyl-, vanadium(4+) salt (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-methyl-, vanadium(4+) salt (9CI) is a chemical compound with the molecular formula C8H24N4VThis compound is characterized by the presence of vanadium in the +4 oxidation state, coordinated with four N-methylmethanamine ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, vanadium(4+) salt typically involves the reaction of vanadium tetrachloride with N-methylmethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the vanadium center. The general reaction can be represented as follows:
VCl4+4CH3NH2→V(NCH3)4+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control. The product is then purified through crystallization or other separation techniques to obtain high-purity Methanamine, N-methyl-, vanadium(4+) salt .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-methyl-, vanadium(4+) salt undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of vanadium.
Substitution: Ligands around the vanadium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under inert conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes .
Applications De Recherche Scientifique
Methanamine, N-methyl-, vanadium(4+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-diabetic effects.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Methanamine, N-methyl-, vanadium(4+) salt involves its ability to interact with various molecular targets. In biological systems, it can mimic the activity of certain enzymes by facilitating redox reactions. The vanadium center plays a crucial role in these processes by cycling between different oxidation states, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vanadium pentoxide (V2O5)
- Vanadium(III) oxide (V2O3)
- Vanadium(IV) oxide (VO2)
Uniqueness
Methanamine, N-methyl-, vanadium(4+) salt is unique due to its specific coordination environment and the presence of N-methylmethanamine ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other vanadium compounds may not fulfill .
Propriétés
Formule moléculaire |
C2H7NV |
|---|---|
Poids moléculaire |
96.03 g/mol |
Nom IUPAC |
N-methylmethanamine;vanadium |
InChI |
InChI=1S/C2H7N.V/c1-3-2;/h3H,1-2H3; |
Clé InChI |
AYRCULMHDBFUQI-UHFFFAOYSA-N |
SMILES canonique |
CNC.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
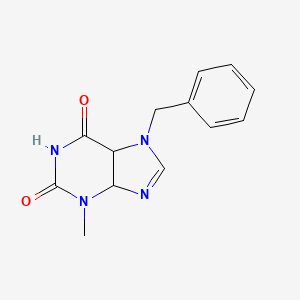
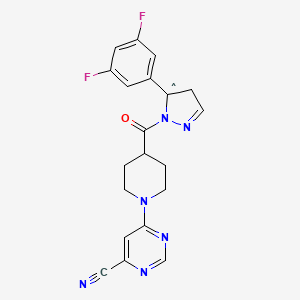

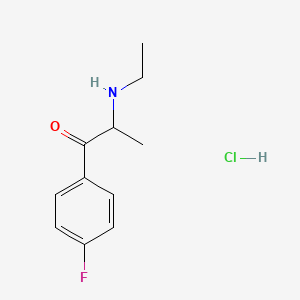
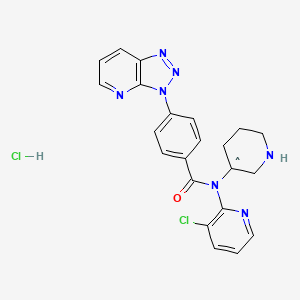
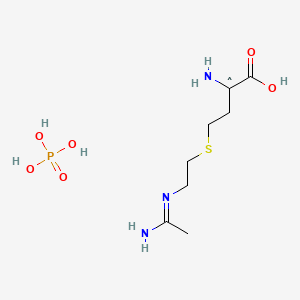

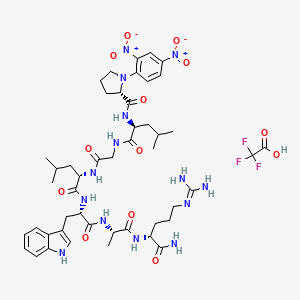
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
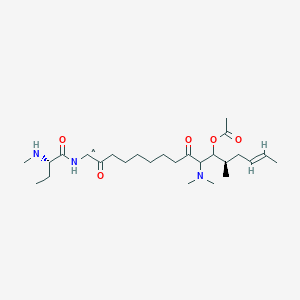
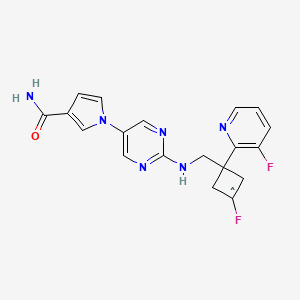
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)
